molecular formula C13H10F2N2O2S B2868571 3-(3,4-difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 1189424-03-0

3-(3,4-difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No.: B2868571
CAS No.: 1189424-03-0
M. Wt: 296.29
InChI Key: XZEDKTQDWBUDMU-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine-1,1-dioxide core substituted with a 3,4-difluorophenyl group at position 2. This scaffold is pharmacologically significant due to its structural similarity to drugs like hydrochlorothiazide (a diuretic) and IDRA-21 (a cognitive enhancer) .

Properties

IUPAC Name

3-(3,4-difluorophenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2S/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)20(18,19)17-13/h1-7,13,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEDKTQDWBUDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(NS2(=O)=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves the reaction of 3,4-difluoroaniline with a suitable thiadiazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high efficiency, cost-effectiveness, and minimal environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3,4-difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiadiazine Derivatives

IDRA-21 (7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione)

  • Structural Differences : IDRA-21 features a chlorine atom at position 7 and a methyl group at position 3, whereas the target compound has a 3,4-difluorophenyl group at position 3 and lacks a methyl substituent .
  • Pharmacological Activity: IDRA-21 is a potent AMPA receptor modulator that attenuates receptor desensitization, enhancing synaptic strength and improving cognition in rodent models (ED₅₀ = 7.6 μM in water maze tests).
  • Potency : IDRA-21 is 20–30 times more potent than aniracetam in reversing scopolamine- or alprazolam-induced cognitive deficits, suggesting superior blood-brain barrier penetration .

Hydrochlorothiazide (6-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide)

  • Structural Differences : Hydrochlorothiazide includes a sulfonamide group at position 7 and a chlorine atom at position 6, while the target compound lacks these substituents but has a difluorophenyl group .
  • Activity : Hydrochlorothiazide is a diuretic that inhibits renal sodium reabsorption. The absence of a sulfonamide group in 3-(3,4-difluorophenyl)-benzothiadiazine suggests divergent mechanisms, though both compounds share the 1,2,4-benzothiadiazine core .

3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione

  • Structural Differences : This derivative substitutes a chromen-4-one ring at position 3, compared to the difluorophenyl group in the target compound .
  • Crystallographic Data : The chromone system in this analog forms a planar structure (dihedral angle = 0.55° between rings), while the difluorophenyl group in the target compound likely induces greater steric hindrance and conformational flexibility .
  • Biological Activity : The chromone-substituted derivative exhibits antimicrobial properties, attributed to the sulfonamide pharmacophore. The difluorophenyl variant’s activity remains unexplored but may differ due to electronic effects from fluorine atoms .

2-Benzyl-3-(4-methoxyphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione

  • Structural Differences : A methoxyphenyl group at position 3 and a benzyl group at position 2 distinguish this compound from the target molecule, which lacks these substituents .

Mechanistic and Structural Insights

  • Role of Fluorine: The 3,4-difluorophenyl group in the target compound likely enhances binding to hydrophobic pockets in target proteins (e.g., ion channels or enzymes) compared to non-fluorinated analogs .
  • Crystal Packing : Analogous compounds (e.g., 3-(6-bromo-chromen-3-yl)-benzothiadiazine) form hydrogen-bonded 2D networks, suggesting that the difluorophenyl variant may exhibit similar solid-state interactions, influencing solubility and formulation .

Biological Activity

3-(3,4-Difluorophenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1-dione is a member of the benzothiadiazine class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various medical fields, including oncology and metabolic disorders. This article aims to provide a comprehensive overview of the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The compound features a benzothiadiazine ring system with a difluorophenyl substituent. The presence of fluorine atoms significantly influences its biological properties and pharmacokinetics.

PropertyValue
Molecular FormulaC10H8F2N2O2S
Molecular Weight256.25 g/mol
IUPAC Name3-(3,4-difluorophenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1-dione
CAS Number123456-78-9 (example)

The biological activity of 3-(3,4-difluorophenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1-dione is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, studies indicate that similar benzothiadiazine derivatives act as potent inhibitors of aldose reductase (ALR2), which is implicated in diabetic complications .
  • Receptor Modulation : The compound may modulate the activity of certain receptors, influencing cellular signaling pathways that are critical for maintaining homeostasis.

Anticancer Activity

Research has demonstrated that benzothiadiazine derivatives exhibit significant anticancer properties. For example:

  • In Vitro Studies : Compounds similar to 3-(3,4-difluorophenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine have shown cytotoxic effects against various cancer cell lines. One study reported IC50 values ranging from 0.032 to 0.975 μM for derivatives tested against ALR2 .

Antidiabetic Effects

The compound's potential in managing diabetes is highlighted by its inhibitory action on ALR2:

  • In Vivo Studies : In an animal model of diabetes induced by streptozotocin, certain derivatives demonstrated a significant reduction in sorbitol accumulation in the sciatic nerve . This suggests a protective effect against diabetic neuropathy.

Antimicrobial Properties

Benzothiadiazines have also been investigated for their antimicrobial activities:

  • Broad Spectrum Activity : Preliminary studies indicate that these compounds possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Study 1: Aldose Reductase Inhibition

A series of benzothiadiazine derivatives were synthesized and tested for their ability to inhibit aldose reductase. Among them:

  • Compound 9m exhibited the highest potency with an IC50 value of 0.032 μM.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed:

  • Selectivity and Potency : Certain derivatives showed selective cytotoxicity towards breast and colon cancer cells while sparing normal cells.

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